molecular formula C21H20FN3O4S3 B2736317 N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-98-1

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2736317
CAS No.: 851781-98-1
M. Wt: 493.59
InChI Key: FDURBQAKHFYLBV-UHFFFAOYSA-N
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Description

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H20FN3O4S3 and its molecular weight is 493.59. The purity is usually 95%.
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Biological Activity

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20FN3O2S2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_2\text{S}_2

This compound features a sulfonamide group, a thiophene ring, and a pyrazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of similar pyrazole derivatives. For instance, compounds with structural similarities exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been highlighted in various studies. Pyrazole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For example, certain derivatives demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (μg/mL)Reference Drug IC50 (μg/mL)
136a60.56Diclofenac: 54.65
139a5.40Celecoxib: Not specified

These compounds may act by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Anticancer Activity

Emerging research indicates that pyrazole derivatives possess anticancer properties as well. They have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Case Study: Anticancer Effects
A study investigating the effects of a related pyrazole compound on breast cancer cells revealed significant reductions in cell viability at concentrations as low as 10 μM . The study utilized molecular docking simulations to predict binding affinities to cancer-related targets, indicating a potential for therapeutic development.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The sulfonamide group can form strong interactions with amino acid residues in target proteins.
  • Receptor Binding: Aromatic rings facilitate π–π stacking interactions with receptor sites.

Properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S3/c1-2-31(26,27)24-17-9-5-15(6-10-17)19-14-20(21-4-3-13-30-21)25(23-19)32(28,29)18-11-7-16(22)8-12-18/h3-13,20,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDURBQAKHFYLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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